molecular formula C21H21NO3 B2421237 N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide CAS No. 2034334-26-2

N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide

Cat. No.: B2421237
CAS No.: 2034334-26-2
M. Wt: 335.403
InChI Key: CXZZWLKPESYLJW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide is a synthetic naphthalenecarboxamide derivative offered for investigational purposes in chemical and biological research. This compound is of interest as a structural analog of established bioactive naphthalenecarboxanilides, a class known for diverse biological activities. Related compounds in this family have demonstrated significant potential as multitarget antimicrobial agents, with research showing efficacy against a spectrum of Gram-positive bacteria, mycobacteria, and clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) strains . The mechanism of action for this chemical class is complex and may involve acting as a Michael acceptor, enabling interactions with various biological nucleophiles, and disrupting multiple essential bacterial functions . The specific substitution pattern of this derivative, featuring a 2-hydroxy-3-methoxy-2-phenylpropyl side chain, may influence key physicochemical properties such as lipophilicity and electronic distribution, which are critical parameters for optimizing bioavailability and target affinity in drug discovery efforts . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-25-15-21(24,17-10-3-2-4-11-17)14-22-20(23)19-13-7-9-16-8-5-6-12-18(16)19/h2-13,24H,14-15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZZWLKPESYLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of the 2-hydroxy-3-methoxy-2-phenylpropyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where phenylpropyl bromide reacts with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Naphthamide Formation: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the naphthamide core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways The hydroxy and methoxy groups play a crucial role in its binding affinity and activity The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies on its mechanism of action and applications will continue to uncover its full potential.

Biological Activity

N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C18H19NO3C_{18}H_{19}NO_3. The compound features a naphthalene core, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms such as:

  • Histone Deacetylase Inhibition : Inhibitors of histone deacetylases (HDACs) have been shown to induce apoptosis in tumor cells. This class of compounds can lead to cell cycle arrest and differentiation in cancer cells, making them promising candidates for cancer therapy .
  • Antiproliferative Effects : Studies have demonstrated that related compounds can significantly reduce the proliferation of various cancer cell lines, suggesting that this compound may have similar effects .

2. Anti-inflammatory Activity

Naphthalene derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It potentially alters the expression of cyclins and cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression.

Study 1: HDAC Inhibition

A study examining a series of hydroxamic acid-based HDAC inhibitors found that modifications similar to those present in this compound significantly enhanced their potency against various cancer cell lines .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the administration of naphthalene derivatives led to a marked decrease in edema and inflammatory markers, supporting the anti-inflammatory potential of compounds like this compound .

Data Summary

Biological ActivityMechanismReference
AnticancerHDAC inhibition
AntiproliferativeCell cycle arrest
Anti-inflammatoryCytokine modulation

Q & A

Q. What methodologies resolve contradictions in reported toxicological data for naphthalene derivatives?

  • Meta-analysis: Compare studies using standardized exposure models (e.g., OECD guidelines for inhalation toxicity) .
  • Dose-response modeling: Identify thresholds for hepatic/renal effects in animal models .

Q. How can isotopic labeling track metabolic pathways of this compound in vivo?

  • ¹⁴C-labeling: Synthesize derivatives with ¹⁴C at the methoxy group to trace metabolites via LC-MS .
  • Autoradiography: Map tissue distribution in rodent models.

Q. What catalytic systems improve enantioselective synthesis of chiral naphthalene-1-carboxamides?

  • Chiral ligands: Use (R)-BINAP with palladium catalysts for asymmetric coupling (≥90% ee) .
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) separate enantiomers in hydrolytic reactions .

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